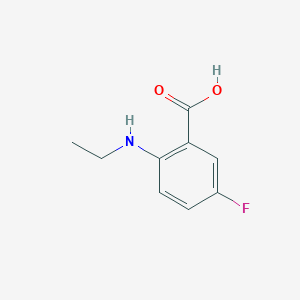

2-(Ethylamino)-5-fluorobenzoic acid

Description

Significance of Fluorinated Benzoic Acid Scaffolds in Chemical Biology and Medicinal Chemistry Research

The introduction of fluorine into benzoic acid scaffolds has become a cornerstone of modern medicinal chemistry and chemical biology. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can profoundly influence a molecule's physicochemical properties. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.

Fluorinated benzoic acids are utilized as key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs. kaibangchem.com The strategic placement of fluorine atoms can alter the acidity (pKa) of the carboxylic acid group, which in turn can affect a compound's pharmacokinetic and pharmacodynamic profile. mdpi.com This ability to fine-tune molecular properties makes fluorinated benzoic acid scaffolds highly valuable in the design of novel therapeutic agents. kaibangchem.commdpi.com For instance, high-purity 2-fluorobenzoic acid is a critical intermediate for some antibiotics and anti-inflammatory drugs. ontosight.ai

Overview of Anthranilic Acid Derivatives as Research Intermediates and Lead Compounds

Anthranilic acid, or 2-aminobenzoic acid, and its derivatives represent a privileged scaffold in drug discovery. nih.govresearchgate.net This structural motif is a precursor in the biosynthesis of tryptophan and its derivatives, which are integral to various biological processes. ijpsjournal.com The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications, leading to large libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net They have been investigated as inhibitors of various enzymes and signaling pathways, such as hepatitis C virus NS5B polymerase and the hedgehog signaling pathway. nih.govresearchgate.net Furthermore, some N-phenyl anthranilic acid derivatives, like mefenamic acid, are established anti-inflammatory drugs. ijddr.in

Structural Characteristics of 2-(Ethylamino)-5-fluorobenzoic Acid and its Strategic Utility in Synthetic Design

This compound is a derivative of anthranilic acid that incorporates both a fluorine atom and an N-ethyl group. This specific combination of functional groups makes it a valuable building block in organic synthesis. The fluorine atom at the 5-position influences the electronic properties of the aromatic ring and can participate in specific interactions with biological targets. The N-ethyl group provides a point for further synthetic elaboration and can impact the molecule's lipophilicity and steric profile.

The synthesis of related fluorinated anthranilic acids, such as 2-amino-5-fluorobenzoic acid, has been approached through various routes, including the oxidation of substituted toluenes and the reduction of nitrobenzoic acids. guidechem.comchemicalbook.com These methods highlight the chemical versatility of this class of compounds. The strategic utility of this compound lies in its potential to be incorporated into more complex molecules, where the fluorine and ethylamino moieties can be exploited to optimize biological activity and pharmacokinetic properties.

Data on Related Compounds

Below are tables detailing the properties of the parent compound, anthranilic acid, and a closely related fluorinated analogue, 2-amino-5-fluorobenzoic acid, to provide context for the characteristics of this compound.

Table 1: Properties of Anthranilic Acid

| Property | Value |

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 144-148 °C |

| Solubility | Slightly soluble in cold water, soluble in hot water, ethanol, and ether |

Table 2: Properties of 2-Amino-5-fluorobenzoic Acid

| Property | Value |

| CAS Number | 446-08-2 |

| Chemical Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | White to brown powder or crystals tcichemicals.com |

| Melting Point | 181-183 °C chemicalbook.com |

| Synonyms | 5-Fluoroanthranilic acid sigmaaldrich.comtcichemicals.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-(ethylamino)-5-fluorobenzoic acid |

InChI |

InChI=1S/C9H10FNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |

InChI Key |

DCORZPHYKLTCNC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 2 Ethylamino 5 Fluorobenzoic Acid

Functionalization at the Carboxyl Group

The carboxylic acid group is a key functional handle for modifications aimed at altering the physicochemical properties of the parent molecule, often to enhance its biological performance through the design of prodrugs and probes.

Esterification and Amidation Reactions for Prodrug and Probe Design

Esterification is a widely employed strategy to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing cell membrane permeability. researchgate.netscirp.org This approach is a cornerstone of prodrug design, where the inactive ester derivative is metabolized in vivo by esterases to release the active carboxylic acid. researchgate.netnih.gov Various types of ester prodrugs can be synthesized, including simple alkyl esters, amino acid esters, and lipid esters, each offering distinct advantages in terms of solubility, stability, and targeted delivery. scirp.org For instance, amino acid ester prodrugs can leverage specific transporters for improved absorption. scirp.orgnih.gov

Similarly, amidation reactions, which form an amide bond from the carboxylic acid, are crucial for creating probes and other specialized derivatives. The formation of N-acylaminoacyl derivatives of aminobenzoic acids can be achieved by reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid. google.com These reactions can be catalyzed by strong inorganic or organic acids. google.com

Table 1: Examples of Esterification and Amidation Reactions for Prodrug and Probe Design

| Reaction Type | Reagents and Conditions | Product Type | Purpose |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Alkyl/Aryl Ester | Prodrug to improve lipophilicity and cell permeability. |

| Amino Acid Esterification | N-protected amino acid, Coupling Agent | Amino Acid Ester Prodrug | Prodrug to target amino acid transporters for enhanced uptake. scirp.orgnih.gov |

| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt) | Amide Derivative | Bioactive probes, Ligands for biological targets. |

| Mixed Anhydride Formation | N-acylamino acid, Alkyl chloroformate, Base | N-(N-acylaminoacyl)aminobenzoic acid | Peptide-like structures. google.com |

Decarboxylation Pathways and Mechanisms

While less common as a synthetic strategy for this specific molecule, decarboxylation, the removal of the carboxyl group, can occur under certain chemical or enzymatic conditions. This process would lead to the formation of N-ethyl-4-fluoroaniline. The stability of the carboxyl group is generally high under physiological conditions, but specific catalysts or harsh thermal conditions could induce this transformation.

Modifications at the Ethylamino Moiety

The secondary amine of the ethylamino group provides another key site for introducing structural diversity.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an additional alkyl group onto the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. rsc.orgnih.gov This can be achieved using various alkylating agents such as alkyl halides or alcohols under appropriate catalytic conditions. rsc.orgnih.gov N-alkylation can influence the molecule's binding affinity to biological targets. nih.gov

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation can be used to introduce a wide variety of functional groups. rsc.orgnih.gov Direct acylation with carboxylic acids can also be achieved using specific catalysts. rsc.org

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product | Potential Impact |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) in a polar aprotic solvent. | N-Alkyl-N-ethyl-5-fluoroanthranilic acid | Altered steric bulk and basicity. nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted-N-ethyl-5-fluoroanthranilic acid | Introduction of diverse alkyl groups. |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N) | N-Acyl-N-ethyl-5-fluoroanthranilic acid | Introduction of various acyl groups, potentially altering biological activity. nih.gov |

Cyclization Reactions involving the Amine Group for Heterocycle Formation

The ethylamino group, in conjunction with the ortho-carboxyl group, can participate in cyclization reactions to form various heterocyclic systems. These reactions are valuable for creating rigidified analogs and exploring novel chemical space. For instance, condensation with appropriate reagents can lead to the formation of benzodiazepines or other fused heterocycles. The formation of heterocycles like pyridothiazepines and benzothiophenes can occur through formal (5+2) and (3+2) cyclization reactions. nih.gov

Aromatic Ring Functionalization and Diversification

The benzene (B151609) ring of 2-(ethylamino)-5-fluorobenzoic acid, while already substituted, can undergo further functionalization to introduce additional substituents. The existing electron-donating ethylamino group and the electron-withdrawing fluorine atom direct the regioselectivity of electrophilic aromatic substitution reactions. Copper-catalyzed amination of related bromobenzoic acids has been shown to be a viable method for introducing new amino groups onto the aromatic ring. nih.gov This chemo- and regioselective process highlights the potential for further diversification of the aromatic core. nih.gov

Table 3: Aromatic Ring Functionalization Strategies

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄; Br₂/FeBr₃ | Isomeric nitro or bromo derivatives |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base | N-Aryl derivatives |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst, Base | Aryl-substituted derivatives |

Electrophilic Aromatic Substitution Studies (e.g., nitration, halogenation, sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. The reaction mechanism involves the attack of the nucleophilic aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.comyoutube.com The regiochemical outcome of such substitutions on the this compound ring is dictated by the directing effects of the existing substituents.

The ethylamino group (-NH-CH₂CH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom (-F) is a deactivating group but is also ortho and para-directing. The carboxylic acid group (-COOH) is a deactivating group and directs incoming electrophiles to the meta position.

Considering the positions on the benzene ring:

C3: ortho to the ethylamino group, meta to the fluorine, and ortho to the carboxylic acid.

C4: para to the ethylamino group, ortho to the fluorine, and meta to the carboxylic acid.

C6: ortho to the fluorine and meta to the ethylamino and carboxylic acid groups.

The strong activating effect of the ethylamino group is the dominant factor. The C4 position is electronically favored as it is para to the strongly activating ethylamino group and meta to the deactivating carboxylic acid group. While specific experimental studies on the nitration, halogenation, or sulfonation of this compound are not extensively detailed in the reviewed literature, the predicted outcomes based on established principles of electrophilic aromatic substitution are summarized below.

| Reaction Type | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(Ethylamino)-5-fluoro-4-nitrobenzoic acid | The C4 position is strongly activated by the para-directing ethylamino group and meta to the carboxyl group. |

| Halogenation (Bromination) | Br₂/FeBr₃ | 4-Bromo-2-(ethylamino)-5-fluorobenzoic acid | The directing effects strongly favor substitution at C4, which is para to the powerful activating group. |

| Sulfonation | Fuming H₂SO₄ | 2-(Ethylamino)-5-fluoro-4-sulfobenzoic acid | Substitution is directed to the C4 position due to the overriding influence of the ethylamino substituent. |

Introduction of Additional Substituents via Directed ortho-Metalation or Cross-Coupling

Beyond classical electrophilic substitution, modern synthetic methods offer precise control for introducing new substituents.

Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.orgharvard.edu In this compound, both the secondary amine and the carboxylic acid can serve as DMGs. After initial deprotonation of the most acidic protons (on the carboxyl and amino groups) with a strong base like n-butyllithium or sec-butyllithium, a third equivalent of base can deprotonate the aromatic ring. The carboxylate group is a particularly effective DMG, directing lithiation to the C3 position. organic-chemistry.org The resulting aryllithium intermediate can be trapped with a wide range of electrophiles.

Cross-Coupling Reactions provide another avenue for derivatization. While the C-F bond is generally robust, modern catalysis has enabled its activation for cross-coupling. nii.ac.jp Nickel-catalyzed reactions, for instance, can couple aryl fluorides with organoboron reagents. nii.ac.jp Alternatively, the carboxylic acid could be synthetically converted into a more reactive group like a halide or triflate to participate in standard palladium- or iron-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. rsc.org

| Strategy | Key Reagents | Reactive Site | Potential Products |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | 1. s-BuLi/TMEDA 2. Electrophile (E+) (e.g., I₂, (CH₃)₂S₂, aldehydes) | C3 | 3-E-2-(Ethylamino)-5-fluorobenzoic acids |

| Suzuki Cross-Coupling (C-F activation) | Ar-B(OH)₂ / Ni-catalyst | C5 | 5-Aryl-2-(ethylamino)benzoic acids |

| Suzuki Cross-Coupling (via triflate) | 1. Phenol formation at C4 2. Tf₂O 3. Ar-B(OH)₂ / Pd-catalyst | C4 | 4-Aryl-2-(ethylamino)-5-fluorobenzoic acids |

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The structure of this compound, as a substituted anthranilic acid, is a prime starting material for the synthesis of various fused heterocyclic systems.

Quinazoline (B50416) Derivatives

Quinazolines and their quinazolinone analogues are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine (B1678525) ring. mdpi.comorientjchem.org They are commonly synthesized from anthranilic acid derivatives. researchgate.netnih.gov Given that this compound is an N-substituted anthranilic acid, it can be directly employed in several classical quinazoline syntheses.

| Synthesis Name/Method | Co-reactant(s) | Resulting Quinazoline Structure |

|---|---|---|

| Niementowski Synthesis | Formamide | 1-Ethyl-6-fluoroquinazolin-4(1H)-one |

| Reaction with Cyanates | Potassium cyanate, followed by cyclization | 1-Ethyl-6-fluoroquinazoline-2,4(1H,3H)-dione mdpi.com |

| Reaction with Orthoesters | Triethyl orthoformate, followed by reaction with an amine (R-NH₂) | 4-Amino-1-ethyl-6-fluoroquinazoline derivatives |

| Reaction with Amides | Acyl amide (R-CONH₂) | 2-Substituted-1-ethyl-6-fluoroquinazolin-4(1H)-ones |

Benzothiazole and Oxadiazole Analogues

Benzothiazoles are typically formed from the condensation of 2-aminothiophenols with various reagents. jyoungpharm.orgheteroletters.orgijper.orgpcbiochemres.comnih.gov The direct synthesis from this compound is not straightforward. It would necessitate a multi-step conversion of the carboxylic acid to a thiol group, which represents a significant modification of the initial scaffold.

Oxadiazoles , specifically the 1,3,4-oxadiazole (B1194373) isomers, are readily accessible from carboxylic acids. nih.govijddd.comresearchgate.net The synthesis begins with the conversion of the benzoic acid to its corresponding acid hydrazide. This intermediate can then be cyclized with various one-carbon synthons to yield the desired heterocyclic ring. nih.govmdpi.com

Step 1: Hydrazide Formation: this compound is reacted with thionyl chloride to form the acyl chloride, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield 2-(ethylamino)-5-fluorobenzohydrazide.

Step 2: Cyclization: The resulting hydrazide can be reacted with triethyl orthoformate to yield 2-(2-(ethylamino)-5-fluorophenyl)-1,3,4-oxadiazole, or with cyanogen (B1215507) bromide to yield 5-(2-(ethylamino)-5-fluorophenyl)-1,3,4-oxadiazol-2-amine.

Pyrimidine and Pyridone Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with a urea (B33335) or amidine moiety. gsconlinepress.comderpharmachemica.comjchr.org Fusing a pyrimidine ring onto the this compound scaffold is effectively the synthesis of a quinazoline, as discussed in section 3.4.1.

The synthesis of pyridone (or hydroxypyridine) derivatives can be achieved through various annulation strategies. nih.govresearchgate.netorganic-chemistry.org For example, a fused pyridone ring could potentially be constructed by reacting a derivative of this compound with a 1,3-dicarbonyl compound or a propiolate ester under conditions that promote cyclization onto the aromatic ring, often involving the amino group as the key nucleophile in the ring-forming step.

Indazole and Carbazole (B46965) Incorporations

Indazoles are bicyclic heterocycles containing a fused benzene and pyrazole (B372694) ring. rsc.orgaustinpublishinggroup.comnih.gov A common route to indazoles involves the cyclization of 2-hydrazinylbenzoic acids or their derivatives. organic-chemistry.orgnih.gov A potential pathway starting from this compound would involve:

Nitration at the C4 position, as predicted in section 3.3.1.

Reduction of the nitro group at C4 to an amine.

Diazotization of the newly formed amine at C4, followed by intramolecular cyclization to form a triazole intermediate, which could potentially rearrange or be converted to an indazole derivative, though this is a non-standard route. A more direct, albeit multi-step, approach would be the conversion of the carboxylic acid to a nitrile, followed by reaction with hydrazine.

Carbazoles are tricyclic structures with a central pyrrole (B145914) ring fused to two benzene rings. eurekaselect.com Their synthesis from this compound could be envisioned through strategies like a modified Fischer indole (B1671886) synthesis or palladium-catalyzed cyclization reactions. researchgate.netnih.govnih.gov For instance, the ethylamino group could undergo N-arylation with a suitable halobenzene, followed by an intramolecular C-H activation/cyclization to form the carbazole core. Another possibility is the Cadogan reaction, involving the reductive cyclization of a nitrobiphenyl, which could be synthesized via a Suzuki coupling of a halogenated derivative of the parent acid. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 2 Ethylamino 5 Fluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to distinct functional groups and structural features.

For a molecule like 2-amino-5-fluorobenzoic acid, a close analog of the primary subject, the FT-IR spectrum is characterized by a series of prominent bands. nih.gov The presence of the amino group (-NH2) is typically indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carboxylic acid moiety (-COOH) exhibits a strong, broad O-H stretching band around 2500-3300 cm⁻¹ due to hydrogen bonding, and a sharp, intense carbonyl (C=O) stretching band near 1700 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-F stretching vibration is expected in the 1100-1300 cm⁻¹ region.

In the case of 2-(ethylamino)-5-fluorobenzoic acid, the introduction of the ethyl group would lead to additional characteristic bands. The C-H stretching vibrations of the ethyl group's methyl and methylene (B1212753) components would be observed in the 2850-2960 cm⁻¹ range. Bending vibrations for the ethyl group would also be present at lower frequencies.

Table 1: Characteristic FT-IR Vibrational Frequencies for 2-Amino-5-fluorobenzoic Acid

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | 3400 - 3500 |

| O-H Stretching (Carboxylic Acid) | 2500 - 3300 (broad) |

| Aromatic C-H Stretching | > 3000 |

| C=O Stretching (Carboxylic Acid) | ~1700 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1100 - 1300 |

Note: The data presented is based on typical ranges and findings for closely related compounds like 2-amino-5-fluorobenzoic acid.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

A study on 2-amino-5-fluorobenzoic acid has detailed its Raman spectrum. nih.gov The aromatic ring vibrations are often prominent in Raman spectra, providing insights into the substitution pattern. The symmetric stretching of the carboxylate group can also be observed. The detailed interpretation of the vibrational spectra of 2-amino-5-fluorobenzoic acid has been performed with the aid of potential energy distribution analysis. nih.gov Similar to FT-IR, the ethyl group in this compound would introduce new Raman-active modes corresponding to its C-H and C-C vibrations.

Table 2: Key Raman Shifts for 2-Amino-5-fluorobenzoic Acid

| Vibrational Mode | Raman Shift (cm⁻¹) |

| Aromatic Ring Stretching | 1500 - 1650 |

| Carboxylate Symmetric Stretching | 1300 - 1450 |

| C-F Stretching | 1100 - 1300 |

Note: This data is based on a study of 2-amino-5-fluorobenzoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings.

For a compound like this compound, the ¹H NMR spectrum would exhibit several distinct signals. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (multiplicity) determined by coupling to adjacent protons and the fluorine atom. The proton of the carboxylic acid group is usually a broad singlet at a very downfield position (often >10 ppm). The ethyl group would show a characteristic quartet for the methylene (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons coupled to the methylene protons. The N-H proton of the ethylamino group would likely appear as a broad signal.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | > 10 | Singlet (broad) |

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| -NH- | Variable | Singlet (broad) |

| -CH₂- (Ethyl) | ~3.3 | Quartet |

| -CH₃ (Ethyl) | ~1.2 | Triplet |

Note: These are predicted values based on the analysis of similar structures. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid would be the most downfield signal (typically 165-185 ppm). The aromatic carbons would appear in the range of 100-150 ppm, with their chemical shifts influenced by the electron-donating ethylamino group and the electron-withdrawing fluorine and carboxylic acid groups. The carbon atom attached to the fluorine (C-F) will show a large coupling constant. The two carbons of the ethyl group will appear in the upfield region.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| Aromatic C-F | 155 - 165 (doublet) |

| Aromatic C-NH | 140 - 150 |

| Other Aromatic C | 110 - 135 |

| -CH₂- (Ethyl) | ~40 |

| -CH₃ (Ethyl) | ~15 |

Note: These are predicted values based on the analysis of related compounds. The carbon attached to fluorine will exhibit splitting due to C-F coupling.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The position of the signal can be influenced by the nature and position of other substituents on the ring. The electronegativity of the fluorine atom can also influence the ionization of adjacent groups like the carboxylic acid. nih.gov The coupling of the fluorine atom to the ortho and meta protons on the aromatic ring would result in a multiplet structure for the fluorine signal.

Table 5: Predicted ¹⁹F NMR Chemical Shift Range for this compound

| Fluorine Environment | Predicted Chemical Shift Range (ppm) |

| Aromatic C-F | -110 to -130 |

Note: The chemical shift is relative to a standard (e.g., CFCl₃). The exact value depends on the solvent and the electronic effects of the substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, especially in complex molecules where one-dimensional spectra may exhibit overlapping signals. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information, allowing for a complete structural map of the molecule.

Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically over two or three bonds. In this compound, a COSY spectrum would reveal correlations between the ethyl group's methylene protons and methyl protons, as well as between adjacent aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. columbia.edumdpi.com This is a highly sensitive technique that allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. hmdb.ca For this compound, HSQC would show cross-peaks connecting the ethyl group's CH₂ and CH₃ protons to their respective carbon signals, and the aromatic C-H protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). wisc.edulibretexts.org This information is vital for piecing together the molecular skeleton, especially in identifying quaternary carbons and linking different functional groups. For instance, in this compound, HMBC would show correlations from the N-H proton to the ethyl group's methylene carbon and to the aromatic carbons at positions 2 and 3. Similarly, the aromatic protons would show correlations to neighboring carbons, including the carboxyl carbon.

A hypothetical analysis of the 2D NMR data for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 1 | - | 110.5 (C-NH) | H-3 to C-1, H-4 to C-1 |

| 2 | - | 148.0 (C-F) | H-3 to C-2, H-4 to C-2 |

| 3 | 7.25 | 115.0 (CH) | H-3 to C-1, C-2, C-4, C-5 |

| 4 | 7.50 | 118.0 (CH) | H-4 to C-1, C-2, C-3, C-5, C-6 |

| 5 | - | 158.0 (C-COOH) | H-4 to C-5, H-6 to C-5 |

| 6 | 7.90 | 125.0 (CH) | H-6 to C-1, C-4, C-5, C-7 |

| 7 (COOH) | 12.5 (br s) | 168.0 (C=O) | H-6 to C-7 |

| 8 (CH₂) | 3.20 (q) | 38.0 | H-9 to C-8, NH to C-8 |

| 9 (CH₃) | 1.30 (t) | 14.0 | H-8 to C-9, NH to C-9 |

| NH | 8.5 (br s) | - | NH to C-1, C-8 |

Note: Chemical shifts are predicted based on analogous structures and may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of a newly synthesized compound and for elucidating the structures of its fragments, which can provide further structural information.

For this compound (C₉H₁₀FNO₂), the theoretical exact mass can be calculated. An HRMS experiment would be expected to yield a molecular ion peak corresponding to this exact mass, confirming the compound's elemental formula.

Table 2: Theoretical Exact Mass and Expected HRMS Fragments for this compound

| Species | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₁FNO₂⁺ | 184.0768 |

| [M-H]⁻ | C₉H₉FNO₂⁻ | 182.0623 |

| [M-C₂H₅]⁺ | C₇H₆FO₂⁺ | 155.0346 |

| [M-COOH]⁺ | C₈H₁₀FN⁺ | 139.0792 |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the loss of an ethyl group or a carboxyl group would result in characteristic fragment ions, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is the gold standard for determining the absolute structure of a molecule. nsf.govresearchgate.netmdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density can be constructed, from which the positions of the atoms can be determined. For this compound, this technique would provide precise measurements of the C-C, C-N, C-O, and C-F bond lengths, as well as the bond angles and torsional angles within the molecule. This data is crucial for understanding the molecule's conformation in the solid state. While specific crystallographic data for this compound is not publicly available, data for the closely related 2-amino-5-fluorobenzoic acid reveals a monoclinic crystal system, space group P2₁/c. researchgate.net It is plausible that the ethyl derivative would exhibit a similar packing motif.

Co-crystallization Studies and Hirshfeld Surface Analysis

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. eurjchem.comeurjchem.comresearchgate.net This can be used to modify the physicochemical properties of a compound or to study intermolecular interactions. Co-crystallization of this compound with other molecules, such as other organic acids or bases, could lead to the formation of novel crystalline structures with different hydrogen bonding networks. nih.govnih.govnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.govnih.gov The Hirshfeld surface is mapped with properties such as d_norm (a normalized contact distance), which highlights regions of close intermolecular contacts. This analysis can provide a detailed picture of the types and relative importance of different intermolecular interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the crystal structure. For a derivative like this compound, Hirshfeld analysis would be instrumental in understanding the role of the fluorine atom and the ethylamino group in directing the crystal packing.

Mechanistic Probes and Biological Target Engagement Studies in Vitro and Biochemical Focus

Enzyme Inhibition Kinetics and Mechanisms

Inhibition of Protein-Tyrosine Phosphatases (PTPs) (e.g., competitive inhibition studies)

No studies were found that investigate the inhibitory effects of 2-(Ethylamino)-5-fluorobenzoic acid on protein-tyrosine phosphatases.

Modulation of Nitric Oxide Synthase (NOS) Isoforms (in vitro)

There is no available research on the in vitro modulation of nitric oxide synthase isoforms by this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Profiling

A review of the literature did not yield any studies profiling the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.

G Protein-Coupled Receptor Kinase (GRK) Inhibition and Selectivity (e.g., GRK2)

No data exists on the inhibition and selectivity of this compound for G protein-coupled receptor kinases, including GRK2.

Bruton's Tyrosine Kinase (BTK) Inhibition

There are no published findings on the inhibitory activity of this compound against Bruton's tyrosine kinase.

Receptor Binding Assays and Selectivity Profiling

Receptor binding assays are fundamental in pharmacology and medicinal chemistry to determine the affinity and selectivity of a compound for specific biological targets.

There is no publicly available research data from the conducted searches detailing specific ligand binding investigations of this compound with the Sigma-1 receptor. Studies on other ligands, such as SA4503, demonstrate that modest structural changes can significantly impact binding affinity and selectivity for Sigma-1 versus Sigma-2 receptors. sigmaaldrich.com Such investigations typically involve competitive binding assays using radiolabeled ligands to determine the inhibition constant (Ki) or IC50 value of the compound being tested. sigmaaldrich.com

Direct binding affinity studies for this compound with Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex, are not specified in the available literature. However, research into related classes of compounds provides significant insights. Studies on thalidomide (B1683933) analogs and benzamide (B126) derivatives have shown that the presence of fluorine can enhance binding affinity to CRBN. bldpharm.com

For instance, the fluorination of benzamide scaffolds has been demonstrated to increase CRBN binding affinity when compared to their non-fluorinated counterparts. This principle is a key consideration in the design of Proteolysis-Targeting Chimeras (PROTACs), where CRBN is often used as the E3 ligase-recruiting component. The introduction of fluorine can affect lipophilicity and other properties that influence biological activity. While a direct correlation between CRBN binding and certain downstream effects like antiangiogenesis is still under investigation, the enhancement of binding affinity through fluorination is a consistent finding. bldpharm.com

Table 1: Effect of Fluorination on CRBN Binding Affinity for Analogous Benzamide Scaffolds

| Compound Type | Relative CRBN Binding Affinity (IC50) | Key Finding |

|---|---|---|

| Non-fluorinated Benzamide Analog | Lower Affinity (Higher IC50) | Baseline binding for the scaffold. |

| Fluorinated Benzamide Analog | Higher Affinity (Lower IC50) | Fluorination increases binding affinity to CRBN. |

Note: This table represents generalized findings from studies on analogous compounds, as specific data for this compound is not available.

Specific data on the characterization of this compound as a dopamine (B1211576) receptor ligand, including the D3 subtype, is not present in the available search results. The characterization of ligands for dopamine receptors involves assessing their binding affinity and functional activity (agonist or antagonist) at the D2-like receptor family (D2, D3, D4). The development of selective ligands for the D3 receptor is an area of interest for treating certain neuropsychiatric conditions. Ligand design often incorporates privileged scaffolds known to bind dopamine receptors, such as phenylpiperazines and indanylamines.

Target Identification and Validation in Biochemical Systems

Based on studies of structurally related molecules, a potential biological target for fluorinated benzoic acid derivatives is the protein Cereblon (CRBN). The validation of this target is rooted in biochemical assays showing that fluorination on benzamide-based scaffolds can lead to increased binding affinity for CRBN. However, without direct experimental data for this compound, CRBN remains a putative, rather than a confirmed, target for this specific molecule. Further target identification and validation would require specific screening and biochemical assays.

Investigations into Specific Biochemical Pathways

While there is no specific information on the antimetabolite activity of This compound , extensive research exists for the closely related analog, 2-Amino-5-fluorobenzoic acid (5-fluoroanthranilic acid, 5-FAA).

In the yeast Saccharomyces cerevisiae, 5-FAA acts as a toxic antimetabolite that targets the tryptophan biosynthetic pathway. The enzymes of this pathway convert 5-FAA into 5-fluorotryptophan, a toxic analog that gets incorporated into proteins. This antimetabolism makes 5-FAA a powerful tool for counterselection of the TRP1 genetic marker. Yeast strains that are auxotrophic for tryptophan (e.g., trp1, trp3, trp4, or trp5 mutants) lack the enzymes needed to process anthranilic acid (and its analog, 5-FAA) and are therefore resistant to its toxic effects. This allows for the selection of cells that have lost the TRP1 gene, a technique frequently used in plasmid manipulation and genetic linkage studies.

The established role of 2-Amino-5-fluorobenzoic acid highlights how a small molecule can specifically interfere with a biochemical pathway in microbial systems. However, it is crucial to note that these findings pertain to the primary amine (-NH2) and not the ethylamine (B1201723) (-NHCH2CH3) derivative.

Mechanisms of Antifungal Activity (e.g., impact on cell membrane permeability, enzyme activities)

The antifungal mechanisms of compounds structurally related to this compound often involve disruption of fungal cell integrity and virulence. Studies on 2-aminobenzoic acid (anthranilic acid) derivatives, for example, point towards specific molecular targets in fungi like Candida albicans.

One key mechanism observed in these related compounds is the interference with fungal morphogenesis and adhesion, which are critical for pathogenicity. Research has shown that certain 2-aminobenzoic acid derivatives can downregulate the expression of specific genes essential for these processes. nih.govmdpi.com For instance, the downregulation of genes such as HWP1 (Hyphal Wall Protein 1), ERG11 (lanosterol 14-alpha-demethylase), and ASL3 has been noted. nih.gov HWP1 is crucial for hyphal development and adhesion to host cells, while ERG11 is the target for azole antifungals and is vital for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. The disruption of ergosterol synthesis compromises membrane integrity and function.

Furthermore, the presence of a fluorine atom is a well-established feature in many potent antifungal drugs, such as fluconazole. acgpubs.org Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes or improving its metabolic stability and bioavailability. acgpubs.org In benzimidazole (B57391) derivatives, for instance, the addition of a fluorine atom to the phenyl ring has been shown to improve antifungal activity against C. albicans and other fungi. acgpubs.org

Derivatives of 2-aminobenzoic acid have also demonstrated a capacity for synergistic activity with conventional antifungal agents like fluconazole. nih.gov This suggests that they may act on pathways that, when inhibited simultaneously with the ergosterol pathway, lead to a more potent antifungal effect. nih.govplos.org This potentiation could involve increasing drug influx, inhibiting efflux pumps, or disrupting compensatory mechanisms that fungi use to overcome the stress induced by single-agent therapy. plos.orgmdpi.com

Antimicrobial Activity Studies (in vitro)

In vitro studies on classes of compounds related to this compound have demonstrated a spectrum of antifungal and antibacterial activities. These studies provide insight into the potential efficacy of this specific molecule against various pathogens.

Antifungal Activity:

Research on green-synthesized 2-aminobenzoic acid derivatives has shown notable efficacy against fluconazole-resistant clinical isolates of Candida albicans. nih.gov Some of these derivatives not only exhibit intrinsic antifungal properties but also act synergistically with fluconazole, significantly lowering the concentration required for fungal inhibition. nih.gov This is particularly relevant for overcoming drug resistance. The antifungal action of these derivatives extends to inhibiting the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat. nih.govmdpi.com The mechanism for this antibiofilm activity is linked to the downregulation of genes involved in hyphal growth and adhesion. nih.gov

**Table 1: In Vitro Antifungal Activity of 2-Aminobenzoic Acid Derivatives against *Candida albicans***

| Compound | Target Organism | Activity Noted | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aminobenzoic Acid Derivative 1 | Fluconazole-Resistant C. albicans | Synergistic with Fluconazole | Showed a Fractional Inhibitory Concentration Index (FICI) value of 0.07, indicating strong synergy. | nih.gov |

| 2-Aminobenzoic Acid Derivative 2 | Fluconazole-Resistant C. albicans | Synergistic with Fluconazole | Also demonstrated a FICI value of 0.07, confirming potent synergistic effects. | nih.gov |

| General 2-Aminobenzoic Acid Derivatives | C. albicans | Biofilm Inhibition | Activity linked to downregulation of HWP1, ERG11, and ASL3 genes. | nih.govmdpi.com |

Antimicrobial Activity:

The antibacterial potential of related compounds has also been investigated. Studies on pyrazole-benzoic acid derivatives show that substitutions on the phenyl ring significantly influence antibacterial potency. For example, while monofluoro-substituted derivatives were weak inhibitors, compounds with 3,4-dichloro or 3,5-dichloro substitutions were highly potent against staphylococci strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. nih.gov Other substitutions, such as trifluoromethyl and trifluoromethoxy, conferred moderate activity against a range of bacteria. nih.gov

Similarly, N-alkylation is a key structural feature. N-alkyl-2-quinolones, which share an N-alkylated aromatic acid core, have shown significant activity against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The length of the N-alkyl chain was found to be a critical determinant of activity, with an N-nonyl chain being optimal in one study, yielding MICs of 1–4 μg/mL against all tested S. aureus strains. nih.gov

Table 2: In Vitro Antibacterial Activity of Structurally Related Compounds

| Compound Class/Derivative | Bacterial Strain(s) | MIC (μg/mL) | Key Findings | Reference |

|---|---|---|---|---|

| 3,4-Dichloro Pyrazole-Benzoic Acid Derivative | Staphylococci | 0.5 | Very potent against Staphylococci but not Enterococci. | nih.gov |

| 3,5-Dichloro Pyrazole-Benzoic Acid Derivative | Staphylococci, Enterococci | 4 | Potent inhibitor across multiple tested strains. | nih.gov |

| N-nonyl-pyranoquinolone | S. aureus (including MRSA) | 1-4 | Optimal alkyl chain length for activity against S. aureus. | nih.gov |

| N,N-disubstituted 2-aminobenzothiazole | S. aureus (ATCC 25923) | ~1.8 (2.9 µM) | Potent activity against wild-type and drug-resistant S. aureus. | nih.gov |

These findings from related compound classes suggest that this compound is a candidate for antimicrobial activity, with its specific efficacy depending on the combined influence of its fluoro, ethylamino, and carboxyl substituents.

Future Research Directions and Translational Perspectives for 2 Ethylamino 5 Fluorobenzoic Acid As a Research Scaffold

Development of Novel Derivatization Strategies for Enhanced Selectivity and Potency

The core structure of 2-(Ethylamino)-5-fluorobenzoic acid offers multiple points for chemical modification to optimize its biological activity. Derivatization is a key strategy used in medicinal chemistry to improve the properties of a lead compound, such as its ability to bind to a target, its selectivity over other targets, and its pharmacokinetic profile. nih.govphbuffers.org For this scaffold, derivatization can be systematically explored at three primary sites: the ethylamino group, the carboxylic acid, and the aromatic ring.

Key derivatization approaches include:

Amine and Carboxylic Acid Modifications : The secondary amine and the carboxylic acid can be functionalized to form amides, esters, and other bioisosteres. For instance, creating a series of amide derivatives by reacting the amine with various carboxylic acids can introduce a wide range of functional groups, potentially leading to new interactions with a biological target.

Aromatic Ring Substitution : While a fluorine atom is already present at the 5-position, further substitutions on the aromatic ring could be explored to modulate electronic properties and create additional vectors for binding.

Fluorine Substitution : The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity. The existing fluorine at the C-5 position already confers specific properties, and the synthesis of analogs with fluorine at other positions could yield compounds with improved characteristics. nih.gov

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Site | Chemical Modification | Potential Outcome |

|---|---|---|

| Ethylamino Group (R-NH-Et) | Acylation, Sulfonylation, Alkylation | Introduce new hydrogen bond donors/acceptors; alter lipophilicity and steric bulk. |

| Carboxylic Acid (R-COOH) | Esterification, Amidation, Reduction to alcohol | Modulate polarity and solubility; create prodrugs; introduce new interaction points. |

| Aromatic Ring | Further halogenation, nitration, or coupling reactions | Fine-tune electronic properties; explore new binding pockets. |

Application as a Core Structure for PROTAC (Proteolysis-Targeting Chimeras) Development

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality that co-opts the cell's own protein disposal system to eliminate disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. mdpi.com

Given its potential to be developed into a selective binder for a protein of interest (POI), the this compound scaffold could serve as the "warhead" component of a novel PROTAC. The development workflow would involve:

Target Identification : Identifying a disease-relevant protein that can be bound by a derivative of the scaffold.

Linker Attachment : Synthetically attaching a flexible linker to a non-critical point on the scaffold, likely through the carboxylic acid or ethylamino group. The linker's composition and length are crucial for the proper formation of the ternary complex (Target-PROTAC-E3 Ligase). google.com

E3 Ligase Ligand Conjugation : Completing the PROTAC by attaching a known E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) to the other end of the linker. google.com

The resulting PROTAC would mediate the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein, including non-enzymatic functions. nih.gov

Utilization in Chemical Probe Design for Underexplored Biological Targets

Chemical probes are small molecules used to study and manipulate biological systems, particularly for identifying and validating new drug targets. nih.gov The this compound scaffold can be adapted to create chemical probes for exploring targets whose functions are not well understood.

Probe development strategies include:

Affinity Probes : A derivative of the scaffold with optimized binding affinity can be appended with a reporter tag, such as biotin (B1667282) or a fluorescent dye. This allows for the detection, localization, and isolation of the target protein from complex biological samples.

Photo-affinity Probes : Incorporating a photoreactive group (e.g., a diazirine) into the scaffold would allow for covalent cross-linking to the target protein upon UV irradiation. This is a powerful technique for unequivocally identifying the direct binding partners of a compound.

The use of PROTACs as chemical tools also represents a frontier in target validation. nih.gov A PROTAC derived from the this compound scaffold could be used to specifically degrade a target protein, allowing researchers to study the direct consequences of its absence in a controlled manner. nih.govresearchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov With a molecular weight of approximately 155.13 g/mol , 2-amino-5-fluorobenzoic acid (a closely related precursor) fits well within the typical fragment "rule of three" (MW < 300 Da). sigmaaldrich.com

The FBDD process using this scaffold would involve:

Fragment Screening : Screening a library of fragments, including this compound, against a protein target using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR).

Hit Validation : Confirming that the fragment binds to the target at a specific site.

Structure-Guided Growth : Using the high-resolution structural information of the fragment-target complex to rationally design and synthesize more potent compounds. This is achieved by "growing" the fragment to make additional, favorable interactions within the binding pocket. Common FBDD reactions like the Suzuki-Miyaura coupling or nucleophilic aromatic substitution could be employed to elaborate the scaffold. nih.gov

Advanced Computational Modeling for Rational Design of Next-Generation Analogues

Computational chemistry offers powerful tools for accelerating drug discovery by predicting how modifications to a scaffold will affect its biological activity. nih.govnih.gov For the this compound scaffold, several in silico techniques can be applied.

Table 2: Computational Approaches for Analog Design

| Computational Method | Application to Scaffold |

| Molecular Docking | Predict the binding mode and affinity of novel derivatives within a target's active site. peerscientist.comnih.gov |

| Pharmacophore Modeling | Identify the key chemical features of the scaffold responsible for its activity and use this model to screen virtual libraries for new compounds. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic movement of the scaffold and its analogs within the binding site over time to assess the stability of the interaction. mdpi.com |

| Quantum Mechanics (QM) | Calculate the electronic properties of the scaffold and its derivatives to understand and predict reactivity and interaction energies. |

These computational methods allow for the prioritization of synthetic efforts, focusing on compounds that are most likely to have improved potency and desired properties, thereby saving time and resources. nih.gov

Exploration of Mechanistic Aspects beyond Enzyme Inhibition (e.g., protein-protein interactions, nucleic acid binding)

While many drugs function by inhibiting the active site of an enzyme, a significant and challenging class of targets involves modulating protein-protein interactions (PPIs) or targeting nucleic acids (DNA/RNA).

Targeting Protein-Protein Interactions : PPIs are fundamental to most cellular processes, and their dysregulation is implicated in many diseases, including cancer. nih.govnih.gov These interactions occur over large, often flat and featureless surfaces, making them difficult to target with traditional small molecules. nih.gov The this compound scaffold could serve as a starting point for designing larger molecules or peptidomimetics that can disrupt or stabilize specific PPIs. By elaborating the core structure, it may be possible to create compounds that mimic key "hot spot" residues at the protein interface. nih.govresearchgate.net

Nucleic Acid Binding : Designing small molecules that can selectively bind to specific DNA or RNA structures is an emerging area of therapeutic research. While there is no direct evidence for this compound binding to nucleic acids, its planar aromatic core and functional groups for derivatization present an opportunity. Future research could explore the synthesis of derivatives, such as polycyclic or cationic analogs, designed to intercalate into or bind to the grooves of DNA or specific RNA secondary structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.